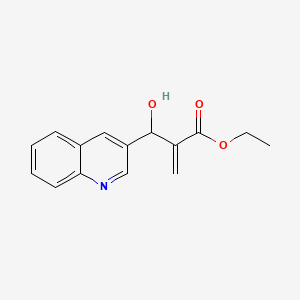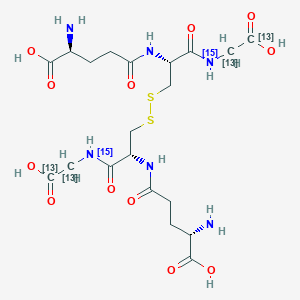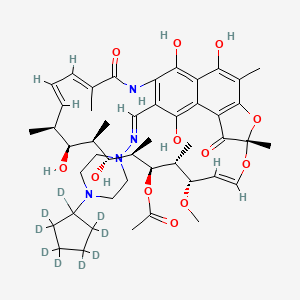
Rifapentine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifapentine-d9 is a deuterium-labeled derivative of Rifapentine, an antibiotic compound used primarily in the treatment of tuberculosis. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Rifapentine molecule enhances its pharmacokinetic and metabolic profiles . Rifapentine itself is a member of the rifamycin class of antibiotics, which are known for their broad-spectrum antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine-d9 typically begins with Rifamycin S as the starting material. The key step involves the reaction of Rifamycin S with dihydroxy methyl tert-butyl amine in an organic solvent under controlled conditions . The reaction is followed by crystallization, washing, and recrystallization to obtain the pure this compound compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Rifapentine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Applications De Recherche Scientifique
Rifapentine-d9 has a wide range of scientific research applications, including:
Mécanisme D'action
Rifapentine-d9 exerts its effects by inhibiting DNA-dependent RNA polymerase activity in susceptible bacterial cells. This inhibition leads to the suppression of RNA synthesis, ultimately causing cell death . The molecular target of this compound is the bacterial RNA polymerase enzyme, which is essential for the transcription process. By binding to this enzyme, this compound disrupts the normal functioning of bacterial cells, leading to their elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: A rifamycin derivative used in the treatment of tuberculosis, particularly in patients with HIV.
Uniqueness of Rifapentine-d9
This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to other rifamycin antibiotics. This modification allows for more accurate tracing and quantitation during drug development and research .
Propriétés
Formule moléculaire |
C47H64N4O12 |
|---|---|
Poids moléculaire |
886.1 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D |
Clé InChI |
WDZCUPBHRAEYDL-TXWGDHNISA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



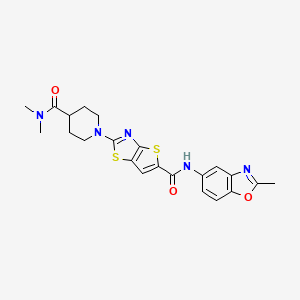
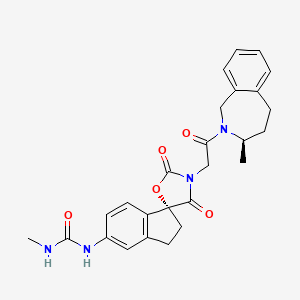


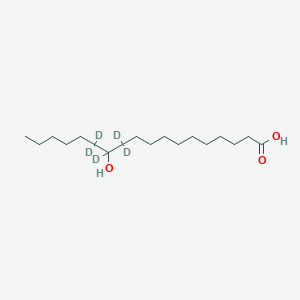
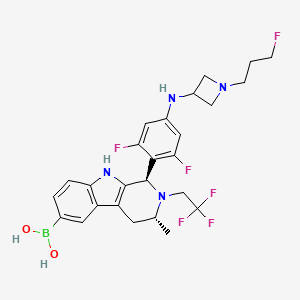
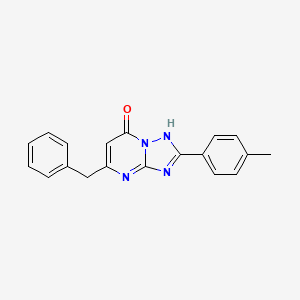
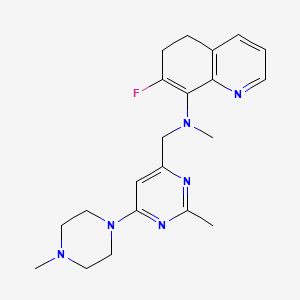
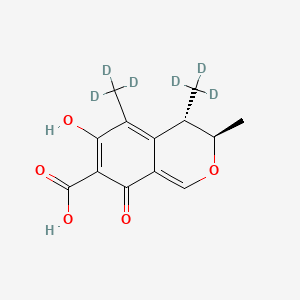
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
